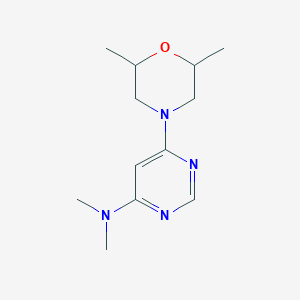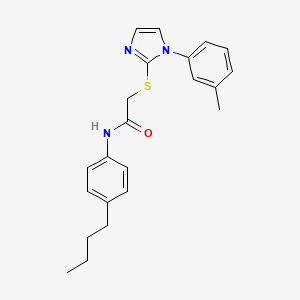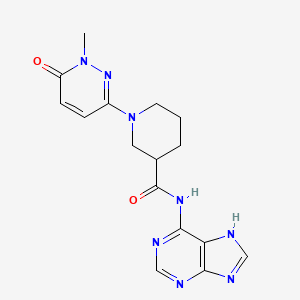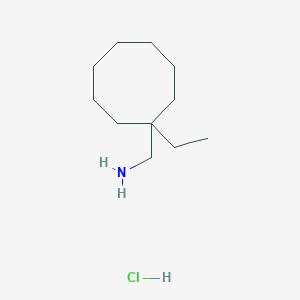
(1-Ethylcyclooctyl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethylcyclooctyl)methanamine hydrochloride is a chemical compound with the CAS Number: 2377031-48-4 . It has a molecular weight of 205.77 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (1-ethylcyclooctyl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H23N.ClH/c1-2-11(10-12)8-6-4-3-5-7-9-11;/h2-10,12H2,1H3;1H . This indicates that the compound consists of a cyclooctyl ring with an ethyl group and a methanamine group attached to it.Physical And Chemical Properties Analysis
(1-Ethylcyclooctyl)methanamine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 205.77 .科学的研究の応用
Synthesis and Chemical Applications
(1-Ethylcyclooctyl)methanamine;hydrochloride plays a crucial role in the synthesis of complex chemical structures. For instance, it is instrumental in the large-scale syntheses of ethylidynetris(methanamine) and related compounds through methods like acidification and cation-exchange chromatography, showcasing its utility in isolating pure hydrochloride salts from crude amine mixtures (Geue & Searle, 1983). Additionally, its derivative, N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, shows a spectrum of biological activity, highlighting its importance in creating new derivatives with potential applications (Aghekyan, Panosyan, & Markaryan, 2013).
Biochemical Profile and Antidepressant Potential
Another dimension of its application is seen in the biochemical profile of novel bicyclic compounds like Wy-45,030, an ethyl cyclohexanol derivative, which exhibits properties predictive of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake, without the side-effects common to tricyclic therapy (Muth et al., 1986).
Chemical Synthesis Innovations
Innovations in chemical synthesis techniques involving (1-Ethylcyclooctyl)methanamine;hydrochloride derivatives are crucial. The synthesis of N-(2-Pyridylmethyleneamino)dehydroabietylamine from dehydro-abietylamine, involving complex cyclohexane ring structures, exemplifies the compound's role in creating intricate molecular architectures (Wu et al., 2009). Furthermore, the development of stable complexes with zinc(II) and copper(II) ions by the pendent arm macrocyclic ligand 1-ethyl-4,7-bis(3-tert-butyl-5-methoxy-2-hydroxybenzyl)-1,4,7-triazacyclononane showcases the compound's utility in metal complexation and crystallography (Bill et al., 1999).
Mechanistic Insights into Bioconjugation
Mechanistic studies on amide formation by carbodiimide in aqueous media provide insights into bioconjugation processes, where (1-Ethylcyclooctyl)methanamine;hydrochloride derivatives serve as a model for understanding reactions between carboxylic acid and amine (Nakajima & Ikada, 1995).
Agricultural and Biological Applications
On the agricultural front, 1-methylcyclopropene studies, involving cyclic olefin compounds similar in reactivity to (1-Ethylcyclooctyl)methanamine;hydrochloride, highlight the role of such chemicals in ethylene inhibition, providing major advances in understanding the role of ethylene in plants and its effects on fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
作用機序
Target of Action
It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Result of Action
If it acts similarly to methenamine, it could potentially exert antibacterial effects in the urinary tract by releasing bactericidal formaldehyde in acidic conditions .
Action Environment
As with methenamine, the ph of the environment could potentially influence its antibacterial activity .
特性
IUPAC Name |
(1-ethylcyclooctyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-11(10-12)8-6-4-3-5-7-9-11;/h2-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXJUUBKQDYHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCCCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylcyclooctyl)methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


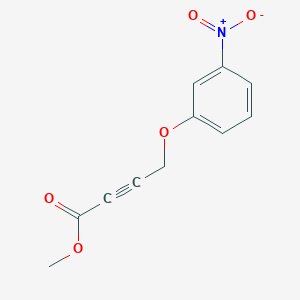

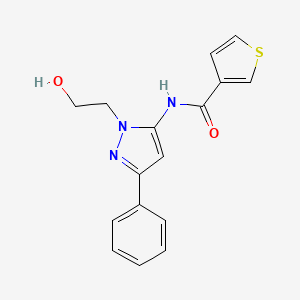
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2756866.png)
![benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2756868.png)
![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2756869.png)
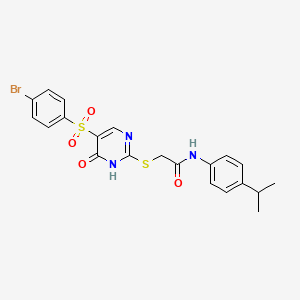
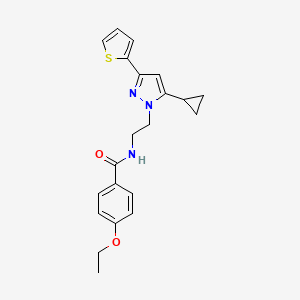
![4-[(4-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2756872.png)
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2756876.png)
